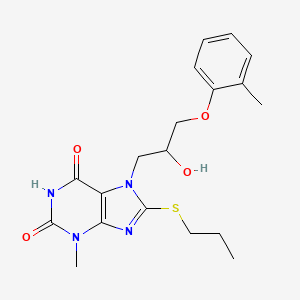
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the purine family, characterized by a fused double-ring structure. Its molecular formula is C17H23N5O3S with a molecular weight of 373.46 g/mol. The structure includes hydroxyl and thioether functional groups which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and immune response.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Caspase activation |
| A549 (Lung) | 12 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This effect suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production. -
In Vivo Models :
In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in managing conditions like arthritis. -
Synergistic Effects :
Recent studies have explored the synergistic effects of this compound when combined with conventional chemotherapeutics. Preliminary results indicate enhanced efficacy and reduced side effects, warranting further investigation into combination therapies.
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-9-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDLRMVYSHLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













